molecular formula C10H17NO3 B1270729 (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate CAS No. 191348-04-6

(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate

Cat. No.: B1270729
CAS No.: 191348-04-6
M. Wt: 199.25 g/mol
InChI Key: DWLADVOODHZCFV-QMMMGPOBSA-N
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Description

(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a formyl group attached to the pyrrolidine ring and a tert-butyl ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

    Oxidation: The hydroxyl group is oxidized to a formyl group using an oxidizing agent such as Dess-Martin periodinane or Swern oxidation conditions.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Large-Scale Oxidation: Utilizing scalable oxidation methods such as catalytic oxidation with transition metal catalysts.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and product yield.

    Automated Purification: Employing automated chromatography systems for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The formyl group can participate in nucleophilic substitution reactions to form imines or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, hydrazines.

Major Products

    Oxidation: (S)-tert-butyl 3-carboxylpyrrolidine-1-carboxylate.

    Reduction: (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

    Substitution: Various imine derivatives.

Scientific Research Applications

(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The formyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of imines or other derivatives. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl 3-formylpyrrolidine-1-carboxylate: Similar structure but with a benzyl ester group instead of a tert-butyl ester group.

    (S)-Methyl 3-formylpyrrolidine-1-carboxylate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

Uniqueness

(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate is unique due to the presence of the bulky tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and selectivity. This makes it a valuable intermediate in the synthesis of complex molecules where selectivity is crucial.

Properties

IUPAC Name

tert-butyl (3S)-3-formylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLADVOODHZCFV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363863
Record name (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191348-04-6
Record name (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-Boc-3-formyl-pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-butyl 3-formylpyrrolidine-1-carboxylate
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